REACTION_SMILES
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[CH3:19][Al:20]([CH3:21])[CH3:22].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:10][c:11]1[c:12]([CH2:13][NH2:14])[cH:15][cH:16][cH:17][cH:18]1.[OH:1][CH2:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[CH3:9]>>[OH:1][CH2:2][C:3]([C:4](=[O:5])[NH:14][CH2:13][c:12]1[c:11]([Cl:10])[cH:18][cH:17][cH:16][cH:15]1)([CH3:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)CO
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Name
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Type
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product
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Smiles
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CC(C)(CO)C(=O)NCc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |